![molecular formula C20H22N2O3 B5527254 3-[1-(2-ethylisonicotinoyl)piperidin-3-yl]benzoic acid](/img/structure/B5527254.png)
3-[1-(2-ethylisonicotinoyl)piperidin-3-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related piperidine derivatives involves multi-step processes, including reactions between specific carboxylate and fluorobenzoic acid, leading to products with distinct conformational structures. For instance, reactions between ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid yield 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, demonstrating the piperazine ring's chair conformation and specific dihedral angles with the benzene ring (Faizi, Ahmad, & Golenya, 2016).
Molecular Structure Analysis
The molecular structure of piperidine derivatives reveals a diverse range of conformations and intermolecular interactions. For example, the crystal structure analysis of certain derivatives highlights the adoption of chair conformations and the significance of dihedral angles, contributing to our understanding of the spatial arrangement and stability of these compounds (Faizi, Ahmad, & Golenya, 2016).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, leading to a range of products with unique properties. For instance, the asymmetric hydrogenation of specific intermediates results in compounds with high enantiomeric excess, demonstrating the versatility of these compounds in synthetic chemistry (Bisset et al., 2012).
Future Directions
The future directions of research into piperidine derivatives are likely to continue to focus on their synthesis and potential applications in pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
3-[1-(2-ethylpyridine-4-carbonyl)piperidin-3-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-2-18-12-15(8-9-21-18)19(23)22-10-4-7-17(13-22)14-5-3-6-16(11-14)20(24)25/h3,5-6,8-9,11-12,17H,2,4,7,10,13H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMINPGZHWDICE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=C1)C(=O)N2CCCC(C2)C3=CC(=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-Ethylisonicotinoyl)piperidin-3-yl]benzoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.